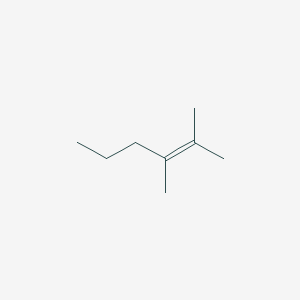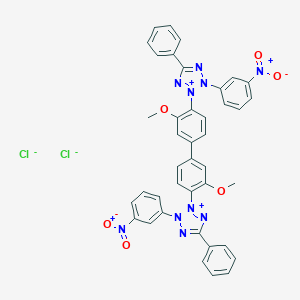
2-Naphthyl 3-pyrrolidinyl ether hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthyl 3-pyrrolidinyl ether hydrochloride is a white crystalline solid that is soluble in water and polar organic solvents. It has the chemical formula C14H16ClNO and a molecular weight of 249.74 g/mol . This compound is known for its role as a nucleophile in organic synthesis, enabling it to engage with electrophiles like carbonyl compounds, leading to the creation of new chemical bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride typically involves the reaction of 2-naphthol with 3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
2-Naphthyl 3-pyrrolidinyl ether hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: It reacts with electrophiles such as carbonyl compounds to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include carbonyl compounds, and the reaction is typically carried out in the presence of a base like potassium carbonate in an organic solvent.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
科学研究应用
2-Naphthyl 3-pyrrolidinyl ether hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a nucleophile in organic synthesis to create new chemical bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
作用机制
The mechanism of action of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride involves its role as a nucleophile. It interacts with electrophilic centers in target molecules, leading to the formation of new chemical bonds. This interaction is facilitated by the presence of the pyrrolidinyl group, which enhances the nucleophilicity of the compound. The molecular targets and pathways involved in its action are primarily related to its ability to form stable adducts with electrophiles .
相似化合物的比较
Similar Compounds
- 2-Naphthyl 3-pyrrolidinyl ether
- 2-Naphthyl 3-pyrrolidinyl ether acetate
- 2-Naphthyl 3-pyrrolidinyl ether sulfate
Uniqueness
2-Naphthyl 3-pyrrolidinyl ether hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in water and polar organic solvents. This property makes it more versatile for use in various chemical reactions and applications compared to its non-salt counterparts .
属性
IUPAC Name |
3-naphthalen-2-yloxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVSPNKJVASFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127342-10-3 |
Source


|
| Record name | Pyrrolidine, 3-(2-naphthalenyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127342-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



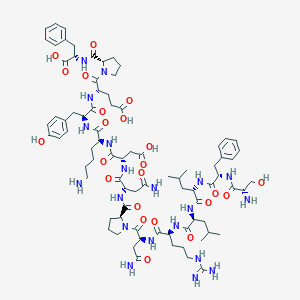

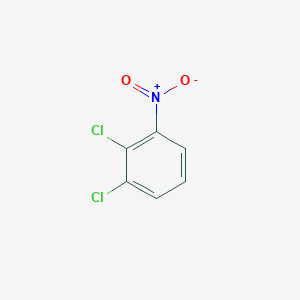
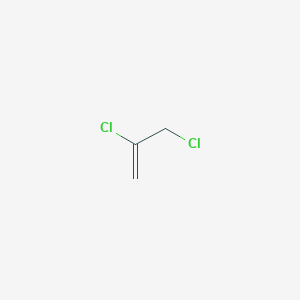


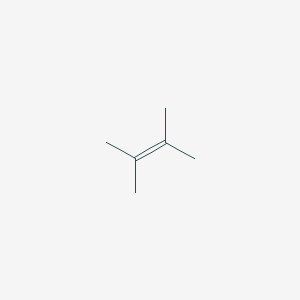
![N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine](/img/structure/B165505.png)
